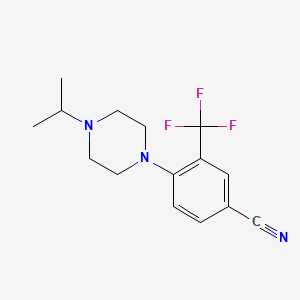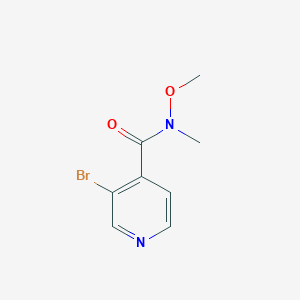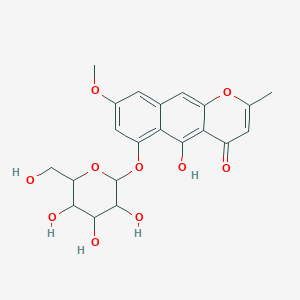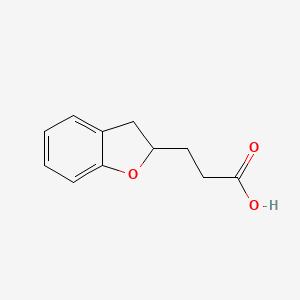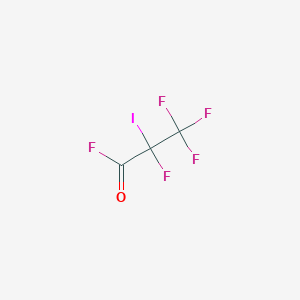
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, is a fluorinated organic compound with the molecular formula C3H2F4IO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and iodine atoms in its structure contributes to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, can be synthesized through several methods. One common approach involves the direct fluorination of propanoyl fluoride derivatives. This process typically requires the use of fluorinating agents such as elemental fluorine (F2) or other fluorine-containing compounds under controlled conditions. The reaction is often carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In industrial settings, the production of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced equipment and techniques to handle the highly reactive fluorine gas safely. The use of continuous flow reactors and automated systems helps in maintaining consistent product quality and minimizing the risk of hazardous reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the iodine atom changes.
Addition Reactions: The presence of multiple fluorine atoms makes the compound reactive towards addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amides, while oxidation reactions can produce iodinated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated bioactive compounds with potential therapeutic applications.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the highly electronegative fluorine atoms and the reactive iodine atom. These elements can form strong bonds with other atoms, leading to the formation of stable products. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Vergleich Mit ähnlichen Verbindungen
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, can be compared with other similar compounds, such as:
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of an iodine atom, which affects its reactivity and applications.
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-: This compound contains a heptafluoropropoxy group, leading to different chemical properties and uses.
The uniqueness of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, lies in its combination of fluorine and iodine atoms, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
83078-26-6 |
|---|---|
Molekularformel |
C3F5IO |
Molekulargewicht |
273.93 g/mol |
IUPAC-Name |
2,3,3,3-tetrafluoro-2-iodopropanoyl fluoride |
InChI |
InChI=1S/C3F5IO/c4-1(10)2(5,9)3(6,7)8 |
InChI-Schlüssel |
GRSYBPREHDVTOY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[[[5-(6-Amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B12093167.png)

![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)
